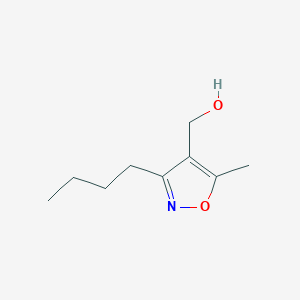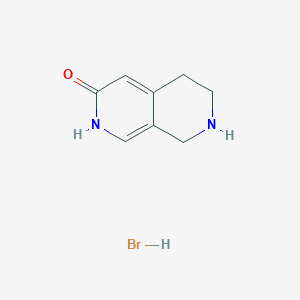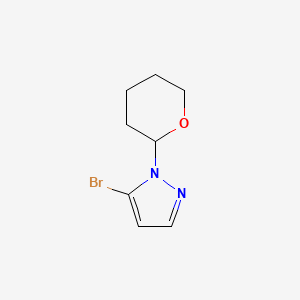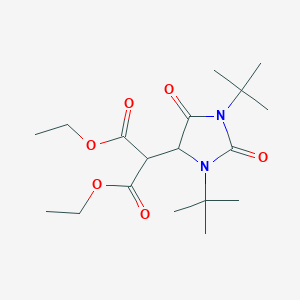
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MBPPC-HCl, is an organic compound that has been used for a variety of scientific research applications. MBPPC-HCl is a chiral compound, meaning that it has two different enantiomers, and is often used in asymmetric synthesis. MBPPC-HCl has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photomethylation and Methoxylation Studies
Research on similar compounds has explored photomethylation and methoxylation reactions. For instance, studies on methyl 2-pyridinecarboxylate in methanol under UV irradiation have shown methylation and methoxylation at specific positions on the pyridine ring, influenced by the presence of acids. This demonstrates the compound's reactivity under specific conditions, which could be relevant for synthesizing derivatives with potential applications in materials science or organic synthesis (Sugiyama et al., 1981).
Synthesis and Characterization of Polymers
Another area of application is in the synthesis and characterization of novel polymers. For example, derivatives of 2,6-bis(4-aminophenoxy) pyridine have been used to synthesize thermally stable poly(ether imide ester)s with potential uses in high-performance materials, highlighting the role of pyridine and bromophenoxy derivatives in creating materials with desirable thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Synthesis of Dithiolium Derivatives
Additionally, the synthesis of bromo-substituted dithiolium derivatives showcases the utility of bromophenoxy compounds in synthesizing heterocyclic compounds with potential applications in chemical sensing or as intermediates in organic synthesis (Sarbu et al., 2019).
Antioxidant and Anticholinergic Activities
Compounds similar to the target have also been synthesized and evaluated for their biological activities, including antioxidant and anticholinergic properties. These studies contribute to the understanding of how structural modifications can influence biological activity, offering a pathway for developing therapeutic agents (Rezai et al., 2018).
Synthesis of New Heterocyclic Systems
Research into the synthesis of new heterocyclic systems using bromophenoxy intermediates demonstrates the compound's utility in creating novel organic molecules with potential applications in drug discovery and organic electronics (Yagodkina-Yakovenko et al., 2018).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYANURKLKFYPF-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)

![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)




![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)